molecular formula C29H34ClN3O2 B14690797 2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl- CAS No. 33391-46-7

2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-

Cat. No.: B14690797
CAS No.: 33391-46-7
M. Wt: 492.0 g/mol
InChI Key: RZGMPXKESNTYNP-UHFFFAOYSA-N
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Description

2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl- is a complex organic compound that belongs to the indolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinone derivatives typically involves multi-step organic reactions. Common starting materials include indole or indoline derivatives, which undergo various functional group modifications. The specific synthetic route for this compound might involve:

    N-Alkylation: Introduction of the 2-chloro-3-methoxybenzyl group via nucleophilic substitution.

    Amidation: Formation of the amide bond with the diethylaminoethyl group.

    Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Indolinone derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Potential therapeutic agents for diseases like cancer and inflammation.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Indolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some indolinone derivatives inhibit kinases, which are enzymes involved in cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Sunitinib: A tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl- stands out due to its unique combination of functional groups, which may confer specific biological activities and therapeutic potential.

Properties

CAS No.

33391-46-7

Molecular Formula

C29H34ClN3O2

Molecular Weight

492.0 g/mol

IUPAC Name

1-[(2-chloro-3-methoxyphenyl)methyl-methylamino]-3-[2-(diethylamino)ethyl]-3-phenylindol-2-one

InChI

InChI=1S/C29H34ClN3O2/c1-5-32(6-2)20-19-29(23-14-8-7-9-15-23)24-16-10-11-17-25(24)33(28(29)34)31(3)21-22-13-12-18-26(35-4)27(22)30/h7-18H,5-6,19-21H2,1-4H3

InChI Key

RZGMPXKESNTYNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C(=CC=C3)OC)Cl)C4=CC=CC=C4

Origin of Product

United States

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